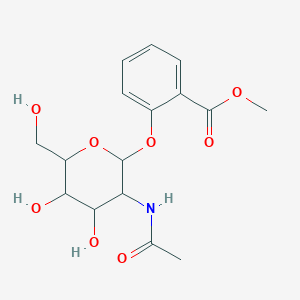

methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate

CAS No.: 1093406-94-0

Cat. No.: VC11978956

Molecular Formula: C16H21NO8

Molecular Weight: 355.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1093406-94-0 |

|---|---|

| Molecular Formula | C16H21NO8 |

| Molecular Weight | 355.34 g/mol |

| IUPAC Name | methyl 2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |

| Standard InChI | InChI=1S/C16H21NO8/c1-8(19)17-12-14(21)13(20)11(7-18)25-16(12)24-10-6-4-3-5-9(10)15(22)23-2/h3-6,11-14,16,18,20-21H,7H2,1-2H3,(H,17,19) |

| Standard InChI Key | OCTAXAHVUYMHBW-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)CO)O)O |

| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)CO)O)O |

Introduction

Overview of the Compound

Methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate is a complex organic molecule characterized by its glycosidic structure and functional groups such as acetamido, hydroxyl, and ester moieties. This compound belongs to the class of glycosylated aromatic esters and has potential applications in medicinal chemistry due to its structural resemblance to bioactive glycosides.

Synthesis Pathway

The synthesis of methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate typically involves:

-

Formation of the Glycosidic Bond: A tetrahydropyran derivative with protected hydroxyl groups is reacted with methyl salicylate under controlled conditions.

-

Acetylation: The introduction of the acetamido group is achieved using acetic anhydride in the presence of a catalyst.

-

Deprotection: Hydroxyl protecting groups are removed under acidic or basic conditions to yield the final compound.

Biological Relevance

This compound's structural features suggest potential biological activity:

-

Antimicrobial Properties: Glycosides with similar structures have demonstrated antibacterial and antifungal activities.

-

Anti-inflammatory Potential: The acetamido group may interact with enzymes involved in inflammation pathways.

-

Drug Delivery Applications: Its glycosidic structure could facilitate targeted delivery in biological systems.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

-

NMR Spectroscopy:

-

Proton (H NMR): Identifies chemical environments of hydrogen atoms.

-

Carbon (C NMR): Confirms carbon framework.

-

-

Mass Spectrometry (MS): Provides molecular weight confirmation.

-

Infrared Spectroscopy (IR): Detects functional groups like –OH, –NHCO, and –COOCH3.

-

High Performance Liquid Chromatography (HPLC): Ensures purity and separation from by-products.

Potential Applications

Table 2: Applications in Chemistry and Medicine

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of glycoside-based drugs |

| Biochemistry | Study of enzyme-glycoside interactions |

| Biotechnology | Use as a probe for carbohydrate-binding proteins |

Limitations and Challenges

-

Stability Issues: The compound’s hydroxyl groups may make it susceptible to hydrolysis under acidic or basic conditions.

-

Synthetic Complexity: Multi-step synthesis requires precise control of stereochemistry.

-

Limited Data: Further studies are needed to explore its pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume